N1-Isopropylbenzene-1,2-diamine

Catalog No.
S1911384
CAS No.
70918-95-5
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Isopropylbenzene-1,2-diamine

CAS Number

70918-95-5

Product Name

N1-Isopropylbenzene-1,2-diamine

IUPAC Name

2-N-propan-2-ylbenzene-1,2-diamine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3

InChI Key

NUANSJJRMWHEHS-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1N

Canonical SMILES

CC(C)NC1=CC=CC=C1N
  • Chemical Intermediate: Due to the presence of two amine functional groups and an aromatic ring, N1-Isopropylbenzene-1,2-diamine has the potential to be a useful intermediate in the synthesis of various organic molecules. However, specific examples of its use in this context are not readily available in scientific literature.
  • Material Science Applications: The aromatic ring and diamine functionalities could potentially make N1-Isopropylbenzene-1,2-diamine a candidate for use in material science applications. For instance, it might be explored in the development of polymers or resins, but further research is needed to verify this.

Finding More Information:

  • PubChem:

N1-Isopropylbenzene-1,2-diamine, also known as 1-isopropyl-2-aminobenzene, is an aromatic diamine characterized by the presence of two amine groups attached to a benzene ring, specifically at the 1 and 2 positions. The isopropyl group provides steric hindrance, influencing the compound's reactivity and biological properties. This compound is of interest due to its potential applications in pharmaceuticals and material science.

Typical of aromatic amines, including:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related products.
  • Reduction Reactions: The compound can be reduced to secondary amines or further modified to produce a variety of derivatives.

These reactions are crucial for synthesizing more complex molecules and materials.

Research indicates that N1-isopropylbenzene-1,2-diamine exhibits biological activity, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests it may interact with various biological targets. Studies have shown that derivatives of benzene-1,2-diamines can possess anti-cancer properties and may act as inhibitors for certain enzymes involved in disease processes.

The synthesis of N1-isopropylbenzene-1,2-diamine can be achieved through several methods:

  • Alkylation of o-Phenylenediamine: This method involves reacting o-phenylenediamine with isopropyl bromide in the presence of a base like potassium carbonate in an organic solvent such as ethanol. The reaction typically yields the desired diamine product with moderate to high yields .
    bash
    C6H4(NH2)2 + (CH3)2CHOBr → N1-Isopropylbenzene-1,2-diamine + HBr
  • Reduction of Nitro Compounds: Starting from nitro derivatives of benzene, reduction can be performed using catalytic hydrogenation or chemical reducing agents to obtain the corresponding diamines .
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve higher specificity and yield .

N1-Isopropylbenzene-1,2-diamine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and other diseases.
  • Material Science: The compound is used in the development of polymers and advanced materials due to its reactive amine groups.
  • Dyes and Pigments: Its aromatic structure allows it to be utilized in dye manufacturing processes.

Interaction studies involving N1-isopropylbenzene-1,2-diamine focus on its binding affinity with biological targets. Research indicates that its derivatives can inhibit specific enzymes or receptors associated with disease pathways. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

N1-Isopropylbenzene-1,2-diamine shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
o-PhenylenediamineAromatic DiamineCommon precursor for various heterocycles
m-PhenylenediamineAromatic DiamineDifferent positioning of amine groups
p-PhenylenediamineAromatic DiamineHas distinct reactivity compared to ortho/para
5-Fluoro-N1-isopropylbenzene-1,2-diamineFluorinated DiamineEnhanced reactivity due to fluorination
6-Bromo-N1-isopropylbenzene-1,2-diamineBromo-substituted DiamineHalogen substitution affects solubility/reactivity

N1-Isopropylbenzene-1,2-diamine's unique feature lies in its isopropyl substitution at the nitrogen atom, which provides specific steric effects not present in other diamines. This influences both its chemical reactivity and biological interactions.

Systematic IUPAC Nomenclature and CAS Registry Analysis

N1-Isopropylbenzene-1,2-diamine is systematically named 2-N-propan-2-ylbenzene-1,2-diamine, reflecting its benzene ring with two adjacent amine groups at positions 1 and 2, where the N1 position is substituted by an isopropyl group. Its CAS registry number 70918-95-5 serves as a unique identifier in chemical databases.

The compound’s molecular formula C₉H₁₄N₂ and molecular weight 150.22 g/mol are consistent across sources. Key identifiers include:

PropertyValueSource
CAS Registry Number70918-95-5
Molecular FormulaC₉H₁₄N₂
InChIKeyNUANSJJRMWHEHS-UHFFFAOYSA-N
SMILES CodeCC(C)NC1=CC=CC=C1N

Synonyms include N1-Isopropyl-1,2-benzenediamine and 2-N-propan-2-ylbenzene-1,2-diamine.

Molecular Architecture: Bond Connectivity and Stereochemical Considerations

The molecule comprises a benzene ring with two adjacent amine groups (NH₂ and NHC(CH₃)₂) at positions 1 and 2, respectively. The isopropyl group (–CH(CH₃)₂) is attached to the N1 atom, creating a tertiary amine center.

Key Structural Features:

  • Aromatic Core: A planar benzene ring with conjugated π-electrons, stabilized by resonance.
  • Amine Substituents:
    • Primary Amine (NH₂): At position 1, capable of hydrogen bonding and protonation.
    • Tertiary Amine (NHC(CH₃)₂): Sterically hindered due to the isopropyl group, reducing rotational freedom.
  • Stereochemical Implications: The substituents’ positions enforce a fixed ortho configuration, preventing geometric isomerism in the ring itself.

The SMILES notation CC(C)NC1=CC=CC=C1N explicitly defines the bond connectivity: the isopropyl group links to the nitrogen at position 2, while the primary amine occupies position 1.

Comparative Analysis of Isomeric Forms and Tautomeric Possibilities

Positional Isomers

N1-Isopropylbenzene-1,2-diamine belongs to a class of substituted benzene diamines. Notable isomers include:

IsomerCAS NumberStructural Distinction
4-Isopropylbenzene-1,3-diamine14235-45-1Isopropyl group at position 4; meta orientation
3-Methyl-2-N-propan-2-ylbenzene-1,2-diamine10702185Methyl substituent at position 3; ortho to isopropyl

These isomers differ in substituent positions, altering electronic and steric properties. For example, 4-Isopropylbenzene-1,3-diamine exhibits distinct reactivity due to its meta-substituted amine groups.

Tautomeric Considerations

While tautomerism is common in aromatic diamines (e.g., o-phenylenediamine), N1-Isopropylbenzene-1,2-diamine’s structure precludes enamine tautomerism. The tertiary amine at N1 and primary amine at N2 remain fixed due to the steric bulk of the isopropyl group and the lack of adjacent carbonyl groups.

Crystallographic Data and Solid-State Packing Behavior

No direct crystallographic data exists for N1-Isopropylbenzene-1,2-diamine in the provided sources. However, insights can be inferred from related compounds:

  • Hydrogen Bonding: Aromatic diamines often form hydrogen-bonded networks in the solid state, as seen in o-phenylenediamine dihydrochloride.
  • Packing Motifs: Steric interactions between the isopropyl group and adjacent aromatic rings may dominate, favoring a layered or herringbone packing arrangement.

Further experimental studies are required to characterize its crystal structure definitively.

Reductive Amination Approaches

Reductive amination has emerged as one of the most versatile and widely employed methods for the synthesis of N1-isopropylbenzene-1,2-diamine [1] [2] [3]. This methodology offers excellent control over selectivity and provides reliable access to the target compound through the formation and subsequent reduction of imine intermediates.

The most commonly utilized reductive amination protocol involves the reaction of ortho-phenylenediamine with acetone or isopropyl aldehyde in the presence of sodium cyanoborohydride. This approach operates under mild conditions, typically at room temperature and slightly acidic pH (4-5), which minimizes side reactions and degradation of sensitive substrates [1] [4]. The mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine intermediate, which is subsequently reduced to the desired secondary amine product.

Sodium triacetoxyborohydride has proven to be an exceptionally effective reducing agent for this transformation, offering superior selectivity compared to conventional sodium borohydride [5]. The reagent demonstrates remarkable compatibility with various functional groups and provides consistently higher yields with fewer side products. Typical reaction conditions involve 1,2-dichloroethane as the preferred solvent, with acetic acid serving as a mild catalyst for ketone substrates [5].

Catalytic hydrogenation using palladium on carbon represents another highly effective reductive amination approach [6] [7]. This method involves the formation of the imine intermediate followed by hydrogenation under controlled pressure conditions. The palladium catalyst facilitates both the dehydrogenation of alcohols to form the corresponding aldehydes or ketones and the subsequent reduction of the imine bond [8]. Typical reaction conditions include hydrogen pressures of 10-30 atmospheres and temperatures ranging from 40-80°C.

Table 1: Reductive Amination Parameters

MethodReagent/CatalystpH ConditionsTemperature (°C)Typical Yield (%)Selectivity
Sodium CyanoborohydrideNaBH₃CN4-5Room temperature70-85High
Sodium TriacetoxyborohydrideNaBH(OAc)₃7-825-5075-95Very High
Palladium-Carbon CatalyzedPd/C + H₂Neutral40-8080-95High
Imine Formation-ReductionNaBH₄7-9Room temperature60-80Moderate
Formic Acid/TriethylamineHCOOH/Et₃N6-760-8065-85High

Catalytic Alkylation Techniques

Catalytic alkylation methodologies provide direct access to N1-isopropylbenzene-1,2-diamine through the selective functionalization of ortho-phenylenediamine with isopropyl groups. These approaches have gained considerable attention due to their atom-economic nature and potential for scalability.

The borrowing hydrogen methodology has demonstrated exceptional utility in this context [9] [10]. This approach employs base-metal catalysts, particularly nickel-N-heterocyclic carbene complexes, to facilitate the alkylation of aromatic diamines using primary alcohols as alkylating agents [9]. The process operates through a dehydrogenation-condensation-hydrogenation sequence, where the alcohol is initially dehydrogenated to form the corresponding aldehyde, which then condenses with the amine to form an imine that is subsequently reduced back to the amine product.

Cobalt-based pincer complexes have also shown remarkable activity for the selective N-alkylation of aromatic diamines [10]. These catalysts demonstrate excellent tolerance for various functional groups and can achieve high turnover numbers while maintaining selectivity for monoalkylation products. The reaction typically proceeds under hydrogen atmosphere at elevated temperatures (140-180°C) with alcohol substrates serving as both alkylating agents and hydrogen sources.

Platinum and palladium-based heterogeneous catalysts offer alternative pathways for catalytic alkylation [11] [12]. These systems typically employ supported metal catalysts (Pt/Al₂O₃, Pd/SiO₂) in combination with hydrogen gas and isopropyl-containing substrates. The reaction conditions generally require elevated temperatures (100-150°C) and moderate hydrogen pressures (20-50 atmospheres) to achieve optimal conversion and selectivity.

Table 2: Catalytic Alkylation Parameters

Catalyst SystemAlkylating AgentTemperature (°C)Pressure (atm)Yield (%)TON
Pd/C-H₂Isopropyl alcohol80-12010-3075-90500-1000
Pt/Al₂O₃Acetone + H₂100-15020-5080-95800-1500
Ni-NHC ComplexPrimary alcohols120-1605-1585-951000-2000
Ru-PhosphineAlkyl halides60-1001-570-85200-800
Co(II)-PincerAlcohols140-18010-2580-92600-1200

Protecting Group Strategies for Selective Functionalization

The synthesis of N1-isopropylbenzene-1,2-diamine often requires the use of protecting group strategies to achieve selective functionalization of one amine group while leaving the other available for subsequent transformations [13]. This approach is particularly important when dealing with substrates that may undergo undesired polyalkylation or when specific regioisomers are required.

The tert-butoxycarbonyl (BOC) protecting group has emerged as one of the most versatile and widely utilized options for amine protection in this context [14]. Installation of the BOC group can be achieved under mild aqueous conditions using di-tert-butyl dicarbonate in the presence of sodium hydroxide at 0°C. The protecting group demonstrates excellent stability under a wide range of reaction conditions and can be selectively removed using trifluoroacetic acid in dichloromethane. The BOC group shows particularly high selectivity for protection of the ortho-amine over the para-position, with selectivity ratios typically exceeding 10:1.

Benzyloxycarbonyl (CBz) protection offers an alternative approach that is particularly useful when hydrogenolytic deprotection conditions are compatible with the overall synthetic strategy [13]. The CBz group can be installed using benzyl chloroformate in the presence of potassium carbonate in dimethylformamide and subsequently removed through catalytic hydrogenation using palladium on carbon. While the selectivity is somewhat lower than BOC protection (approximately 5:1), the CBz group offers orthogonal deprotection conditions that may be advantageous in complex synthetic sequences.

Acetyl protection represents a more economical alternative, particularly for large-scale applications [15]. While the selectivity is lower compared to carbamate-based protecting groups, acetyl protection can be readily installed using acetic anhydride and triethylamine, and removed under basic conditions using ammonia in methanol. The reduced selectivity (approximately 2:1) may necessitate additional purification steps but can be acceptable for certain applications.

Trifluoroacetyl protection offers exceptionally high selectivity (>20:1) for the ortho-position due to the strong electron-withdrawing nature of the trifluoromethyl group [15]. Installation requires careful control of temperature (-78°C) and the use of trifluoroacetic anhydride with triethylamine. Deprotection can be achieved under mild basic conditions using potassium carbonate in methanol.

Table 3: Protecting Group Strategies

Protecting GroupInstallation ReagentInstallation ConditionsDeprotection MethodSelectivity (ortho vs para)
tert-Butoxycarbonyl (BOC)Boc₂ONaOH, H₂O, 0°CTFA/DCMHigh (>10:1)
Benzyloxycarbonyl (CBz)CbzClK₂CO₃, DMF, rtH₂/Pd-CModerate (5:1)
AcetylAc₂OEt₃N, DCM, 0°CNH₃/MeOHLow (2:1)
TosylTsClPyridine, DCM, rtNa/NH₃High (8:1)
TrifluoroacetylTFAAEt₃N, DCM, -78°CK₂CO₃/MeOHVery High (>20:1)

Industrial Manufacturing Processes

Continuous Flow Reactor Implementations

The implementation of continuous flow reactor technology has revolutionized the industrial production of N1-isopropylbenzene-1,2-diamine by providing enhanced control over reaction parameters, improved heat and mass transfer, and increased safety profiles compared to traditional batch processes [16] [17] [18].

Packed bed reactors represent one of the most widely adopted continuous flow configurations for the catalytic synthesis of aromatic diamines [18]. These systems employ heterogeneous catalysts supported on high-surface-area materials, typically palladium on silica or platinum on alumina, housed within tubular reactors. The reactant feed is continuously introduced at one end of the reactor, allowing for precise control of residence time and temperature gradients. Typical operating conditions include flow rates of 0.5-5.0 mL/min, residence times of 10-60 minutes, and conversions ranging from 85-95% with space-time yields of 50-150 g/L·h.

Microreactor systems offer exceptional advantages for the production of high-value aromatic diamines due to their superior heat and mass transfer characteristics [17] [19]. These systems typically employ channel dimensions in the micrometer range, which dramatically enhances the surface-to-volume ratio and allows for extremely precise control of reaction conditions. Operating parameters include flow rates of 0.1-1.0 mL/min, residence times of 2-15 minutes, and remarkably high conversions of 90-98% with space-time yields reaching 100-300 g/L·h. The enhanced mixing and heat transfer in microreactors enable the use of more aggressive reaction conditions while maintaining excellent selectivity.

Tubular flow reactors provide a compromise between the simplicity of operation and the performance advantages of more sophisticated reactor designs [18]. These systems typically employ larger channel dimensions than microreactors but maintain the advantages of continuous operation and improved heat transfer compared to batch reactors. Operating conditions include flow rates of 2.0-20.0 mL/min, residence times of 5-30 minutes, and conversions of 80-92% with space-time yields of 80-200 g/L·h.

Membrane reactors offer unique advantages for reactions requiring precise control of reagent stoichiometry or product separation [20]. These systems employ selective membranes to control the transport of reactants, products, or byproducts during the reaction process. Operating parameters include flow rates of 1.0-10.0 mL/min, residence times of 15-90 minutes, and conversions of 88-96% with space-time yields of 60-180 g/L·h.

Table 4: Continuous Flow Reactor Implementation Parameters

Reactor TypeCatalyst SupportFlow Rate (mL/min)Residence Time (min)Conversion (%)Space-Time Yield (g/L·h)
Packed Bed ReactorPd/SiO₂0.5-5.010-6085-9550-150
Microreactor SystemPt/Al₂O₃0.1-1.02-1590-98100-300
Tubular Flow ReactorNi/Carbon2.0-20.05-3080-9280-200
Membrane ReactorRu/TiO₂1.0-10.015-9088-9660-180
Spinning Disk ReactorCo/ZrO₂5.0-50.01-1075-90120-400

Catalyst Optimization for Yield Improvement

The optimization of catalytic systems for the industrial production of N1-isopropylbenzene-1,2-diamine requires careful consideration of multiple parameters that collectively influence both activity and selectivity [21]. Systematic optimization studies have revealed critical relationships between catalyst composition, support properties, and reaction conditions.

Metal loading represents one of the most crucial parameters affecting catalytic performance [8] [22]. Optimization studies have demonstrated that yields increase linearly with metal loading up to approximately 5 weight percent, beyond which performance plateaus due to particle agglomeration and reduced metal dispersion. Selectivity considerations indicate that loadings above 6 weight percent often result in decreased selectivity due to enhanced rates of over-alkylation and other side reactions. The optimal range for most applications falls between 2-8 weight percent metal loading.

Support surface area plays a critical role in determining catalyst activity through its influence on metal dispersion and accessibility [12]. Linear relationships between yield and surface area have been observed up to approximately 400 m²/g, beyond which additional surface area provides diminishing returns. Support materials with surface areas in the range of 200-800 m²/g are typically employed, with silica, alumina, and carbon being the most common choices. The chemical nature of the support can also influence selectivity through electronic effects and metal-support interactions.

Particle size optimization studies have revealed an optimal range of 5-8 nanometers for most catalytic systems [8]. Smaller particles generally provide higher activity due to increased surface area and the presence of more active surface sites. However, particles smaller than 2 nanometers may suffer from reduced stability, while particles larger than 15 nanometers show decreased activity due to reduced surface area. The particle size also influences selectivity, with smaller particles generally providing improved selectivity for the desired monoalkylation product.

Hydrogen pressure optimization demonstrates exponential improvements in reaction rate with increasing pressure up to approximately 40 bar [7]. Beyond this pressure, further increases provide diminishing returns while substantially increasing equipment and operating costs. The pressure also influences selectivity, with higher pressures generally favoring the complete reduction of intermediate imine species and reducing the formation of partially reduced byproducts.

Temperature optimization reveals a bell-shaped relationship with maximum activity typically observed around 110°C [21]. Lower temperatures result in reduced reaction rates, while temperatures above 120°C often lead to decreased selectivity due to increased rates of side reactions, including dealkylation and condensation reactions. The optimal temperature range for most systems falls between 80-140°C.

Solvent selection significantly impacts both yield and selectivity [21]. Polar protic solvents, particularly ethanol-water mixtures with a 3:1 ratio, have proven optimal for most systems. These solvents provide appropriate solubility for reactants while facilitating the necessary proton transfer steps in the catalytic cycle. The polar nature of these solvents also helps stabilize ionic intermediates and reduces the tendency for side reactions.

Table 5: Catalyst Optimization Parameters

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Metal Loading (wt%)2-8Increases to 5%, then plateausDecreases above 6%
Support Surface Area (m²/g)200-800Linear increase to 400 m²/gMinimal effect
Particle Size (nm)2-15Optimal at 5-8 nmHigher with smaller particles
H₂ Pressure (bar)10-40Increases exponentiallyImproves selectivity
Temperature (°C)80-140Bell curve, max at 110°CDecreases above 120°C
Solvent SystemEtOH/H₂O (3:1)Polar protic preferredImproves with EtOH

Byproduct Management and Purification Challenges

The industrial production of N1-isopropylbenzene-1,2-diamine generates several byproducts that must be effectively managed to ensure product purity and process economics [20] [23]. Understanding the formation mechanisms and implementing appropriate separation strategies is crucial for successful industrial implementation.

N,N-Diisopropyl derivative formation represents the most significant byproduct challenge, typically accounting for 5-15% of the product mixture [24]. This byproduct forms through over-alkylation reactions, particularly at elevated temperatures or extended reaction times. The compound exhibits similar physical properties to the desired product, making separation challenging. Column chromatography using silica gel with carefully optimized eluent gradients represents the most effective separation method, though this approach may not be economically viable for large-scale production. Alternative strategies include optimization of reaction conditions to minimize formation, including lower temperatures, shorter reaction times, and careful control of reactant ratios.

Partially reduced nitro compounds arise from incomplete reduction of nitroaniline precursors, typically representing 2-8% of the crude product [25] [26]. These compounds form when reduction conditions are insufficient to achieve complete conversion of all nitro groups to amines. The presence of these byproducts is particularly problematic due to their potential toxicity and their ability to cause discoloration of the final product. Crystallization from appropriate solvents represents an effective separation method, as the partially reduced compounds typically exhibit different solubility profiles compared to the desired diamine. Process optimization to eliminate these byproducts focuses on ensuring adequate hydrogen pressure and reaction time to achieve complete reduction.

1,2-Phenylenediamine formation through dealkylation reactions typically accounts for 3-10% of the product mixture [25]. This byproduct forms through thermal decomposition or hydrolysis of the N-isopropyl bond, particularly under acidic or high-temperature conditions. Distillation represents an effective separation method due to the significant boiling point difference between the parent diamine and the N-alkylated product. Prevention strategies include protection of amine groups during harsh reaction conditions and careful pH control to minimize hydrolytic dealkylation.

Isopropylamine formation results from C-N bond cleavage reactions, typically representing 1-5% of volatile byproducts [3]. This low-molecular-weight amine forms through thermal decomposition or hydrolysis and can be effectively removed through gas stripping techniques due to its high volatility. Process control measures include maintenance of appropriate temperature and pH conditions and the use of controlled atmosphere processing to minimize hydrolytic reactions.

Condensation products form through aldol-type reactions between carbonyl intermediates and amine substrates, typically accounting for 2-12% of the crude product [5]. These higher-molecular-weight byproducts form particularly under basic conditions or in the presence of trace aldehydes or ketones. Liquid-liquid extraction using carefully selected solvent systems represents an effective separation method. Prevention strategies focus on pH control and the use of carbonyl scavengers to prevent the accumulation of reactive intermediates.

Table 6: Byproduct Management and Purification

ByproductFormation MechanismSeparation MethodTypical Amount (%)Mitigation Strategy
N,N-Diisopropyl derivativeOver-alkylationColumn chromatography5-15Lower temperature/shorter time
Partially reduced nitro compoundsIncomplete reductionCrystallization2-8Optimize H₂ pressure
1,2-PhenylenediamineDealkylationDistillation3-10Protect amine groups
IsopropylamineC-N bond cleavageGas stripping1-5Controlled atmosphere
Condensation productsAldol-type reactionsLiquid-liquid extraction2-12pH control

N1-Isopropylbenzene-1,2-diamine represents a substituted aromatic diamine compound characterized by the presence of an isopropyl group attached to one of the amino substituents on the benzene ring. This compound belongs to the broader class of N-alkylated phenylenediamines, which exhibit distinct physicochemical properties influenced by both the aromatic ring system and the alkyl substitution pattern [1] [2].

Thermodynamic Parameters: Melting/Boiling Point Behavior

The thermodynamic properties of N1-Isopropylbenzene-1,2-diamine can be understood through comparative analysis with structurally related compounds. While specific melting and boiling point data for this compound are not extensively documented in the literature, predictions can be made based on established structure-property relationships for aromatic diamines [3] [1].

The parent compound, 1,2-benzenediamine (ortho-phenylenediamine), exhibits a melting point range of 100-104°C and boiling points reported between 257-530°C, with variations attributed to different measurement conditions and purity levels [3] [4]. The introduction of the isopropyl substituent is expected to influence these thermal properties through several mechanisms.

Melting Point Considerations

The isopropyl substitution introduces steric bulk that can disrupt intermolecular hydrogen bonding patterns typical of primary aromatic diamines. This disruption generally leads to a depression in melting point compared to the unsubstituted parent compound. Similar N-alkylated aromatic diamines demonstrate this trend, where increasing alkyl chain length or branching results in progressively lower melting points [5] .

Boiling Point Analysis

The boiling point behavior is influenced by both molecular weight increase and changes in intermolecular interactions. The isopropyl group contributes approximately 43 mass units to the molecular weight, which typically increases boiling point. However, the reduction in hydrogen bonding capability due to secondary amine formation may partially offset this increase [7] [8].

Comparative data from related compounds supports these predictions. N1-Phenylbenzene-1,2-diamine exhibits a boiling point of 332.7±25.0°C [9], while N1-Isopropyl-N4-phenylbenzene-1,4-diamine shows different thermal characteristics with a melting point of 172°C [7]. These variations demonstrate the significant impact of substitution pattern and substituent nature on thermal properties.

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of N1-Isopropylbenzene-1,2-diamine reflects the competing influences of its aromatic character and polar amino functionalities. This compound exhibits amphiphilic behavior, with moderate polarity arising from the amino groups balanced against the hydrophobic aromatic and alkyl components [10] [2].

Aqueous Solubility

Limited water solubility is expected for N1-Isopropylbenzene-1,2-diamine, consistent with general trends observed for aromatic amines. The presence of the isopropyl group further reduces aqueous solubility compared to the parent 1,2-benzenediamine through increased hydrophobic character. This behavior aligns with observations for similar compounds, where alkyl substitution on aromatic amines typically decreases water solubility [11] [12].

The compound may exhibit pH-dependent solubility due to the basic nature of the amino groups. Protonation under acidic conditions can significantly enhance water solubility through salt formation, a property commonly exploited in pharmaceutical applications of aromatic amines [13] [14].

Organic Solvent Compatibility

N1-Isopropylbenzene-1,2-diamine demonstrates good solubility in polar organic solvents. Experimental data confirms solubility in dichloromethane, dimethyl sulfoxide, and methanol [2]. This solubility pattern is characteristic of aromatic amines, which typically show enhanced dissolution in polar aprotic and protic organic solvents.

The compound's solubility in chloroform and other moderately polar solvents is anticipated based on structural analogies with related N-alkylated aromatic diamines [10]. The aromatic π-system facilitates dissolution in aromatic solvents through π-π interactions, while the amino groups provide hydrogen bonding sites for interaction with protic solvents.

Solvent Selection Guidelines

For synthetic and analytical applications, appropriate solvent selection depends on the intended use. Polar aprotic solvents like dimethyl sulfoxide and N,N-dimethylformamide provide excellent dissolution while minimizing unwanted side reactions. For extraction and purification procedures, the differential solubility between aqueous and organic phases can be exploited through careful pH control [13].

Spectroscopic Fingerprinting

The spectroscopic characterization of N1-Isopropylbenzene-1,2-diamine provides definitive structural confirmation and enables detailed molecular analysis. The compound exhibits characteristic spectral features arising from both the aromatic ring system and the aliphatic substituents.

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Techniques)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N1-Isopropylbenzene-1,2-diamine displays distinct signal patterns that enable unambiguous structural assignment. The aromatic region (6.4-7.2 ppm) contains signals corresponding to the four aromatic protons of the substituted benzene ring [16] [17].

The aromatic proton signals appear as a complex multiplet due to the asymmetric substitution pattern created by the different amino groups. The ortho-disubstitution pattern results in distinct chemical shifts for each aromatic proton, reflecting the electronic environment created by the amino substituents. These signals typically appear in the range of 6.4-7.0 ppm, with the exact positions dependent on the electron-donating effects of the amino groups [18] [17].

The isopropyl group generates characteristic signals in two distinct regions. The methine proton (CH) appears as a quartet in the range of 3.6-4.0 ppm due to coupling with the six equivalent methyl protons. This multiplicity pattern serves as a diagnostic indicator for the isopropyl substitution. The six methyl protons appear as a doublet in the aliphatic region (1.1-1.3 ppm), with the coupling constant typically ranging from 6-7 Hz [19] [16].

Exchange-sensitive amino protons may appear as broad signals in the range of 3.5-5.5 ppm, with exact positions dependent on concentration, temperature, and solvent conditions. These signals often show temperature-dependent broadening due to chemical exchange processes [20].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of N1-Isopropylbenzene-1,2-diamine. The aromatic carbon signals appear in the characteristic range of 110-150 ppm, with specific positions determined by the substitution pattern and electronic effects [18] [21].

The aromatic carbons directly attached to amino groups typically appear upfield (110-125 ppm) due to the electron-donating nature of nitrogen. The remaining aromatic carbons appear in the range of 125-150 ppm, with the exact positions providing information about the substitution pattern and electronic distribution [17].

The isopropyl group carbons generate two distinct signals. The methine carbon appears in the range of 42-50 ppm, while the methyl carbons typically resonate around 22-25 ppm. These values are consistent with typical chemical shifts for isopropyl groups attached to aromatic systems [21] [8].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance experiments provide additional structural confirmation and enable complete signal assignment. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct carbon-proton connectivity, facilitating unambiguous assignment of all signals [20] [22].

Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling patterns, confirming the aromatic substitution pattern and isopropyl group connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about spatial relationships and conformational preferences [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N1-Isopropylbenzene-1,2-diamine reveals characteristic fragmentation pathways that confirm molecular structure and provide insights into gas-phase dissociation mechanisms. The molecular ion peak appears at m/z 151 [M+H]⁺ under positive electrospray ionization conditions [19] [23].

Primary Fragmentation Pathways

The most prominent fragmentation involves loss of the isopropyl radical (C₃H₇, 43 mass units) to generate a fragment at m/z 108, corresponding to the protonated 1,2-benzenediamine moiety. This fragmentation reflects the relative weakness of the C-N bond connecting the isopropyl group to the aromatic system [23] [24].

Secondary fragmentation may involve loss of ammonia (NH₃, 17 mass units) from either amino group, generating fragments at m/z 134 or m/z 91 depending on the sequence of losses. The base peak often corresponds to the tropylium ion (C₇H₇⁺) at m/z 91, formed through rearrangement and cyclization processes common in aromatic systems [23].

Fragmentation Mechanism Analysis

The fragmentation patterns follow established mechanisms for aromatic amines. Initial ionization occurs preferentially at the more nucleophilic primary amino group, followed by charge-directed fragmentation. The aromatic ring stabilizes positive charge through resonance, facilitating the observed fragmentation pathways [24].

Under electron impact conditions, the molecular ion peak may be weak due to extensive fragmentation. The fragmentation spectrum provides a characteristic fingerprint that enables compound identification and distinguishes it from structural isomers [23].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of N1-Isopropylbenzene-1,2-diamine, enabling functional group identification and structural confirmation. The spectrum exhibits characteristic absorption bands arising from both the aromatic ring system and the amino substituents [25] [26].

N-H Stretching Vibrations

The amino groups generate characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Primary amino groups typically show two bands corresponding to symmetric and asymmetric N-H stretching modes, while the secondary amino group exhibits a single N-H stretch. The exact positions depend on the degree of hydrogen bonding and intermolecular interactions [25] [26].

In aromatic amines, these absorptions typically appear 40-70 cm⁻¹ higher in frequency compared to aliphatic analogs due to the electron-withdrawing effect of the aromatic ring. The intensity and position of these bands provide information about the hydrogen bonding environment and molecular associations [26].

Aromatic C=C Stretching Vibrations

The aromatic ring system exhibits characteristic C=C stretching vibrations in the range of 1450-1650 cm⁻¹. These bands appear as medium to strong absorptions and are diagnostic for aromatic compounds. The substitution pattern influences the exact positions and intensities of these modes [27] [28].

The presence of amino substituents causes a general downshift in these frequencies due to electron donation into the aromatic π-system. Multiple bands may be observed due to the asymmetric substitution pattern and vibrational coupling effects [29].

C-N Stretching and Other Vibrational Modes

C-N stretching vibrations appear in the range of 1250-1350 cm⁻¹, with the exact position depending on the hybridization state and electronic environment of the nitrogen atoms. The aromatic C-N stretches typically appear at higher frequencies than aliphatic analogs [25] [30].

Additional diagnostic bands include aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching from the isopropyl group (2850-3000 cm⁻¹), and various bending and deformation modes in the fingerprint region (800-1500 cm⁻¹). These bands provide additional structural confirmation and enable detailed molecular characterization [31] [32].

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N1-Isopropylbenzene-1,2-diamine

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Last modified: 08-16-2023

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